N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide, also known as JNJ-5207852, is a small-molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons and plays a crucial role in pain sensation. JNJ-5207852 has shown potential as a therapeutic agent for the treatment of pain and other related disorders.
Wirkmechanismus
N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide acts as a competitive antagonist of the TRPV1 ion channel. TRPV1 is a receptor that is activated by various stimuli, including heat, acid, and capsaicin, which is the compound that gives chili peppers their spicy taste. Activation of TRPV1 leads to the release of neurotransmitters that signal pain sensation. N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and reducing pain sensation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of substance P and calcitonin gene-related peptide (CGRP), which are neurotransmitters that signal pain sensation. In addition, N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to the development of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide is that it has shown efficacy in various animal models of pain, making it a promising candidate for the development of novel analgesic drugs. However, one limitation is that it has not yet been tested in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide. One potential direction is to investigate its efficacy in different types of pain, including cancer pain and migraine. Another potential direction is to investigate its safety and efficacy in humans, which would be necessary for the development of a new analgesic drug. Finally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide and its potential for the treatment of pain and other related disorders.
Synthesemethoden
The synthesis of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-3-nitrobenzamide. This intermediate is then reduced to N-cyclohexyl-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of N-cyclohexyl-3-aminobenzamide with diphenylacetyl chloride to form N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. In addition, N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been found to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[(2,2-diphenylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c30-26(28-23-16-8-3-9-17-23)22-15-10-18-24(19-22)29-27(31)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-2,4-7,10-15,18-19,23,25H,3,8-9,16-17H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPFYSTUCFVSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[(2,2-diphenylacetyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.